![molecular formula C19H19N3O3 B2513995 N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021105-83-8](/img/structure/B2513995.png)
N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
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Description
N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a novel compound with potential applications in scientific research. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis of Hybrid Anticonvulsant Agents
Research has been conducted on the synthesis of hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamide derivatives. These compounds fuse chemical fragments from known antiepileptic drugs, showing significant potential in preclinical models for epilepsy treatment. The synthesis involves coupling reactions and extensive pharmacological screenings, revealing compounds with promising efficacy and safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015).
Antimicrobial Activity Evaluation
Another aspect of research involves the design and synthesis of novel compounds with potential antimicrobial properties. For instance, the synthesis of 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenones via a molecular hybridization approach has been explored. These compounds were evaluated for their antimicrobial activities against a variety of bacterial and fungal strains, identifying specific derivatives with pronounced activity. This demonstrates the chemical's versatility in contributing to the development of new antimicrobial agents (Addla et al., 2012).
Chemical Synthesis and Heterocyclic Compound Formation
Research into the chemical synthesis and properties of heterocyclic compounds is another key application. For example, the conversion of certain furanones bearing a pyrazolyl group into other heterocyclic systems has been studied, with potential implications for antiviral activity. The process involves reactions with benzylamine under various conditions, leading to the formation of compounds with significant synthetic and biological importance, including pyridazinones and oxadiazoles (Hashem et al., 2007).
properties
IUPAC Name |
N-benzyl-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(20-14-15-6-2-1-3-7-15)9-4-12-22-19(24)11-10-16(21-22)17-8-5-13-25-17/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHOGYVBJLGAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide |
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